2,5-dibromo-N-cyclohexylbenzenesulfonamide

Description

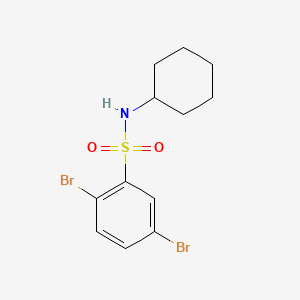

2,5-dibromo-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H15Br2NO2S and a molecular weight of 397.13 g/mol . It is characterized by the presence of two bromine atoms at the 2 and 5 positions on the benzene ring, a cyclohexyl group attached to the nitrogen atom, and a sulfonamide group.

Properties

IUPAC Name |

2,5-dibromo-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNQOIIRAZKWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-cyclohexylbenzenesulfonamide typically involves the bromination of N-cyclohexylbenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dibromo-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the sulfonamide group.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

Reduction Reactions: Products include debrominated or modified sulfonamide derivatives.

Oxidation Reactions: Products include sulfone derivatives.

Scientific Research Applications

2,5-dibromo-N-cyclohexylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2,5-dibromo-N-methylbenzenesulfonamide

- 2,5-dibromo-N-phenylbenzenesulfonamide

- 2,5-dichloro-N-cyclohexylbenzenesulfonamide

Uniqueness

2,5-dibromo-N-cyclohexylbenzenesulfonamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Biological Activity

2,5-Dibromo-N-cyclohexylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two bromine atoms and a cyclohexyl group attached to a benzenesulfonamide moiety. The biological activity of sulfonamides has been historically significant, primarily in antimicrobial applications, but recent studies suggest broader therapeutic potentials.

- Molecular Formula : C13H14Br2N2O2S

- CAS Number : 500015-60-1

- Molecular Weight : 392.23 g/mol

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : Interactions with various receptors can alter signaling pathways, leading to diverse biological effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the growth of cancer cell lines, potentially through apoptosis induction.

- Mechanistic Insights : The compound may interfere with cell cycle progression and induce reactive oxygen species (ROS) production, leading to cancer cell death.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties:

- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

- Immune Response Regulation : It has been suggested that this compound can modulate immune responses, making it a candidate for treating autoimmune conditions.

Data Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | High | Inhibition of bacterial enzyme synthesis |

| Anticancer | Moderate to High | Induction of apoptosis and ROS production |

| Anti-inflammatory | Moderate | Cytokine modulation and immune regulation |

Case Studies

-

Antimicrobial Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited MIC (Minimum Inhibitory Concentration) values comparable to traditional antibiotics. This suggests its potential as an alternative treatment option for bacterial infections.

-

Cancer Cell Line Research :

- In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. Further mechanistic studies revealed that it activates apoptotic pathways.

-

Inflammation Model :

- An animal model of induced inflammation showed reduced swelling and pain upon administration of the compound, highlighting its anti-inflammatory potential. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.